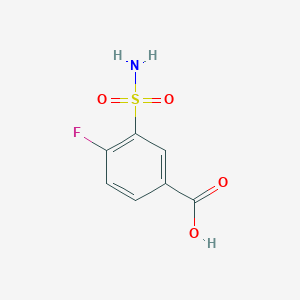

4-氟-3-磺酰氨基苯甲酸

描述

4-Fluoro-3-sulfamoylbenzoic acid, also known as 4-Fluoro-3-sulfamoylbenzoic acid, is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Fluoro-3-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光谱和抗菌特性:

- 研究标题:“合成 4-氯-3-磺酰氨基苯甲酸的结构、光谱特征、反应性和抗菌研究分析”

- 研究结果:本研究分析了与 4-氟-3-磺酰氨基苯甲酸(4-氯-3-磺酰氨基苯甲酸)类似的化合物,突出了其对革兰氏阳性和革兰氏阴性菌的适度抗菌活性 (Kavitha 等人,2020)。

衍生物的抗菌活性:

- 研究标题:“磺酰胺和氨基甲酸酯 3-氟-4-吗啉苯胺(利奈唑胺中间体):合成、抗菌活性和分子对接研究”

- 研究结果:该研究重点关注与 4-氟-3-磺酰氨基苯甲酸相关的化合物,表明某些磺酰胺衍生物表现出有效的抗真菌活性 (Janakiramudu 等人,2017)。

在抗惊厥药中的应用:

- 研究标题:“抗惊厥药。3. 4-溴-2-磺酰氨基苯甲酸和 4-氯-2-磺酰氨基苯甲酸的烷基酯。”

- 研究结果:对与 4-氟-3-磺酰氨基苯甲酸类似的化合物的酯的研究表明具有潜在的抗惊厥特性,尽管具体活性有所不同 (Hamor 和 Reavlin,1967)。

衍生物的合成和生物活性:

- 研究标题:“3-(丁基氨基)-4-苯氧基-5-磺酰氨基苯甲酸衍生物的合成、生化表征和计算机模拟研究:脲酶和毒性细菌菌株的双作用模式抑制剂。”

- 研究结果:该研究报道了磺酰氨基苯甲酸衍生物的合成、抗脲酶和抗菌活性,表明有望用于治疗胃肠道和肝脏疾病 (Irshad 等人,2022)。

磺酰胺作为药物设计中的一个官能团:

- 研究标题:“第 5 章:磺酰胺作为药物设计中的一个基本官能团”

- 研究结果:本文强调了磺酰胺基团(存在于 4-氟-3-磺酰氨基苯甲酸中)在药物化学中的重要性,特别是在抗菌药物中 (Kalgutkar、Jones 和 Sawant,2010)。

安全和危害

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it causes skin irritation and serious eye irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

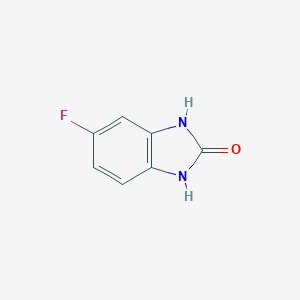

Relevant Papers The relevant papers retrieved discuss the synthesis and evaluation of novel uridyl sulfamoylbenzoate derivatives as potential anticancer agents , and the multistep divergent synthesis of benzimidazole linked benzoxazole/benzothiazole via copper-catalyzed domino annulation .

作用机制

Target of Action

The primary target of 4-Fluoro-3-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Mode of Action

4-Fluoro-3-sulfamoylbenzoic acid interacts with its target, hRRM1, by forming strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The presence of electron-withdrawing groups like fluorine and chlorine enhances binding, while electron-donating groups diminish binding .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of ribonucleotides to 2’-deoxyribonucleotides, a process catalyzed by ribonucleotide reductase . By inhibiting hRRM1, 4-Fluoro-3-sulfamoylbenzoic acid disrupts this pathway, affecting the production of dNTPs necessary for DNA replication and repair .

Pharmacokinetics

In silico ADMET evaluations of 4-Fluoro-3-sulfamoylbenzoic acid have shown favorable pharmacological and toxicity profiles . The compound exhibits excellent solubility scores of at least -3.0 log S, suggesting good bioavailability .

Result of Action

The inhibition of hRRM1 by 4-Fluoro-3-sulfamoylbenzoic acid results in a reduction in the synthesis of dNTPs . This disrupts DNA replication and repair, potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells .

生化分析

Biochemical Properties

4-Fluoro-3-sulfamoylbenzoic acid has been found to interact with the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in cancer chemotherapy . The sulfamoyl moiety of 4-Fluoro-3-sulfamoylbenzoic acid has shown strong hydrogen bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site .

Cellular Effects

The cellular effects of 4-Fluoro-3-sulfamoylbenzoic acid are primarily related to its interaction with hRRM1. By inhibiting hRRM1, it can potentially affect the rate of de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Molecular Mechanism

The molecular mechanism of 4-Fluoro-3-sulfamoylbenzoic acid involves its interaction with hRRM1. The sulfamoyl moiety forms strong hydrogen bonds with the substrate-binding residues in the catalytic site of hRRM1 . This interaction can inhibit the activity of hRRM1, affecting the synthesis of dNTPs .

Dosage Effects in Animal Models

In animal models, 4-Fluoro-3-sulfamoylbenzoic acid has shown significant antinociceptive and antiallodynic effects at doses of 20 and 40 mg/kg

Metabolic Pathways

Its interaction with hRRM1 suggests it may be involved in the metabolic pathway of de novo synthesis of dNTPs .

属性

IUPAC Name |

4-fluoro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBMRUQCUCRKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350633 | |

| Record name | 4-fluoro-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-45-1 | |

| Record name | 3-(Aminosulfonyl)-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1535-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)

![5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B74048.png)

![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)